Cas no 19909-65-0 (Butanetetrone,bis(2,4,6-trimethylphenyl)- (9CI))

Butanetetrone,bis(2,4,6-trimethylphenyl)- (9CI) structure
19909-65-0 structure
Product Name:Butanetetrone,bis(2,4,6-trimethylphenyl)- (9CI)
CAS No:19909-65-0
MF:C22H22O4
MW:350.407686710358
CID:191329
PubChem ID:140628
Update Time:2025-04-19

Butanetetrone,bis(2,4,6-trimethylphenyl)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Butanetetrone,bis(2,4,6-trimethylphenyl)- (9CI)
    • Butanetetrone, bis(2,4,6-trimethylphenyl)-
    • 1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone
    • DTXSID00173687
    • 19909-65-0
    • 1,4-bis(2,4,6-Trimethylphenyl)butane-tetraone
    • Inchi: 1S/C22H22O4/c1-11-7-13(3)17(14(4)8-11)19(23)21(25)22(26)20(24)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
    • InChI Key: OKPHOCZMMHASKA-UHFFFAOYSA-N
    • SMILES: O=C(C(C(C(C1C(C)=CC(C)=CC=1C)=O)=O)=O)C1C(C)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 350.15186
  • Monoisotopic Mass: 350.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 517
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 68.3Ų

Experimental Properties

  • Density: 1.147
  • Boiling Point: 534.4°C at 760 mmHg
  • Flash Point: 229.5°C
  • Refractive Index: 1.565
  • PSA: 68.28

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